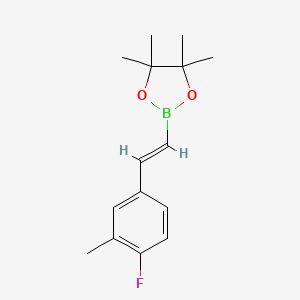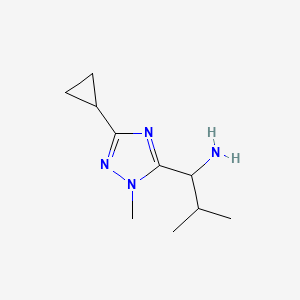
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane: is an organic compound characterized by a cyclopropane ring attached to a bromomethyl group and a 3-methylbutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane with a bromomethylating agent in the presence of a base. The reaction conditions typically include:
Reagents: Cyclopropane, bromomethylating agent (e.g., bromomethyl acetate), base (e.g., sodium hydroxide)
Solvent: Anhydrous ether or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives
Oxidation: Alcohols or carboxylic acids
Reduction: Methyl-substituted cyclopropane
科学的研究の応用
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane involves its interaction with molecular targets through various pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can participate in ring-opening reactions, contributing to the compound’s reactivity.
類似化合物との比較
Similar Compounds
- ((2-(Chloromethyl)-3-methylbutoxy)methyl)cyclopropane
- ((2-(Iodomethyl)-3-methylbutoxy)methyl)cyclopropane
- ((2-(Hydroxymethyl)-3-methylbutoxy)methyl)cyclopropane
Uniqueness
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
[2-(bromomethyl)-3-methylbutoxy]methylcyclopropane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)10(5-11)7-12-6-9-3-4-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
VBLPKRCAYNLQRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(COCC1CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


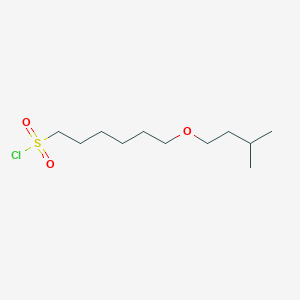
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
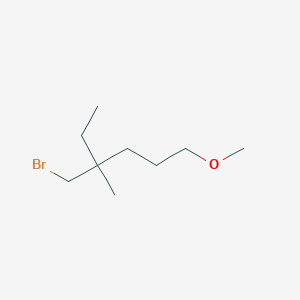
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
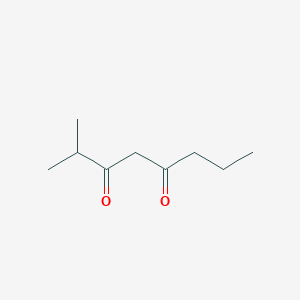
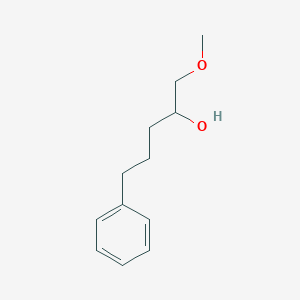
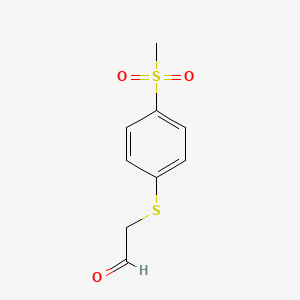

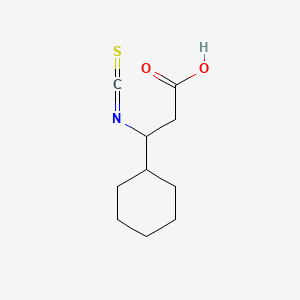

![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
